molecular formula C26H23NO4 B6271054 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid CAS No. 317355-20-7

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid

Cat. No.: B6271054
CAS No.: 317355-20-7
M. Wt: 413.5 g/mol
InChI Key: OYTUMQFPYSQGEC-UHFFFAOYSA-N
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Description

3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid is a protected amino acid derivative featuring a benzoic acid core substituted with a pyrrolidine ring. The pyrrolidine nitrogen is shielded by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and selective removal via piperidine . Its molecular formula is C₂₇H₂₃NO₄, with a molecular weight of 425.48 g/mol (calculated from ).

Properties

CAS No.

317355-20-7

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]benzoic acid

InChI

InChI=1S/C26H23NO4/c28-25(29)18-8-5-7-17(15-18)24-13-6-14-27(24)26(30)31-16-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-5,7-12,15,23-24H,6,13-14,16H2,(H,28,29)

InChI Key

OYTUMQFPYSQGEC-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC=C5)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid typically involves the protection of the amino group of pyrrolidine with the Fmoc groupThe reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Bases: Piperidine, triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the synthesis of biologically active peptides and proteins.

    Medicine: Investigated for potential therapeutic applications due to its ability to modify peptide structures.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the pyrrolidine ring, preventing unwanted side reactions during peptide elongation. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled synthesis of peptides and proteins .

Comparison with Similar Compounds

Key Observations :

  • Benzoic acid derivatives exhibit stronger UV absorbance (λ ~270–280 nm due to Fmoc), aiding in HPLC monitoring .

Pyrrolidine/Piperidine Ring Modifications

Compound Name Ring Structure Substituents Molecular Weight (g/mol) Impact on Reactivity Source
3-Benzyl-1-Fmoc-pyrrolidine-3-carboxylic acid Pyrrolidine Benzyl at C3 427.49 Steric hindrance slows coupling reactions
(2S,5S)-5-(3-Bromophenyl)-1-Fmoc-pyrrolidine-2-carboxylic acid Pyrrolidine 3-Bromophenyl at C5 489.31 Halogen enhances cross-coupling potential
1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic acid Pyrrolidine Dimethyl at C4 365.42 Hydrophobicity increases resin binding
4-(1-Fmoc-piperazin-2-yl)benzoic acid Piperazine Tert-butoxycarbonyl (Boc) at N4 ~500 (estimated) Dual protection enables orthogonal deprotection

Key Observations :

  • Benzyl/bromophenyl groups introduce steric bulk, reducing reaction rates in SPPS but enabling selective modifications (e.g., Suzuki coupling for bromophenyl derivatives) .
  • Piperazine derivatives allow sequential deprotection (Fmoc first, then Boc), critical for branched peptide synthesis .

Protecting Group Positioning and Functionalization

Compound Name Functional Group Position Molecular Weight (g/mol) Unique Feature Source
4-(Fmoc-amino)-3-(trifluoromethyl)benzoic acid Meta to carboxylic acid 433.37 CF₃ group enhances metabolic stability
2-Methyl-3-(Fmoc-amino)benzoic acid Ortho to carboxylic acid 373.40 Steric shielding of amino group
Fmoc-AMPB-OH (4-azidomethylphenylbenzoic acid) Para to carboxylic acid 477.52 Click chemistry handle (azide)

Key Observations :

  • Meta-substituted CF₃ () improves lipophilicity (LogP ~3.2), enhancing membrane permeability.
  • Ortho-methyl groups () sterically protect the Fmoc-amino linkage, reducing premature deprotection.

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